TRPV3 Antagonist Activity of N-Oleoyl Valine vs. Other N-Acyl Amide Families
In a head-to-head functional screen of N-acyl amide mixtures (10 µM) for antagonist activity at TRPV3, the N-acyl valine family demonstrated significant inhibition of the agonist (2-APB)-induced calcium response. The N-acyl valine mixture reduced the calcium signal to 39.73 ± 4.16, whereas the vehicle control (DMSO) yielded a baseline response of 95.73 ± 7.01, representing a 58.5% reduction in receptor activation [1]. Importantly, this antagonist activity is not a general feature of all N-acyl amides; for example, the N-acyl alanine mixture had a significantly weaker effect (74.55 ± 4.34), and the N-acyl aspartic acid mixture (65.74 ± 4.78) also showed less potent inhibition [1]. Within the N-acyl valine family, N-Oleoyl Valine is specifically identified as one of the four individual compounds responsible for this antagonism [2].
| Evidence Dimension | Inhibition of TRPV3 receptor activation (calcium signal) |
|---|---|
| Target Compound Data | 39.73 ± 4.16 (N-acyl valine mixture, which includes N-Oleoyl Valine) |
| Comparator Or Baseline | DMSO (Vehicle): 95.73 ± 7.01; N-acyl alanine mixture: 74.55 ± 4.34; N-acyl aspartic acid mixture: 65.74 ± 4.78 |
| Quantified Difference | 58.5% reduction vs. vehicle; N-acyl valine is 46.7% more potent an antagonist than N-acyl alanine and 39.5% more potent than N-acyl aspartic acid. |
| Conditions | HEK-293 cells expressing human TRPV3; agonist: 2-APB; measurement: relative fluorescent units (RFU) for calcium influx |
Why This Matters
This data provides quantitative justification for selecting an N-acyl valine, specifically N-Oleoyl Valine, over other N-acyl amino acid families when a TRPV3 antagonist is required.
- [1] Raboune, S., et al. (2014). Frontiers in Cellular Neuroscience, 8, 195. Table 2: Antagonist activity N-acyl amides (10 µM mixtures) at TRPV3. View Source
- [2] Raboune, S., et al. (2014). Frontiers in Cellular Neuroscience, 8, 195. Page 8, lines 395-396. View Source
